1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride
CAS No.: 2034241-64-8
Cat. No.: VC6831013
Molecular Formula: C12H16ClN3O2S2
Molecular Weight: 333.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034241-64-8 |
|---|---|
| Molecular Formula | C12H16ClN3O2S2 |
| Molecular Weight | 333.85 |
| IUPAC Name | 5-(1-ethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3O2S2.ClH/c1-2-14-9-11(7-13-14)19(16,17)15-5-3-12-10(8-15)4-6-18-12;/h4,6-7,9H,2-3,5,8H2,1H3;1H |
| Standard InChI Key | VLCFIGYODXYWTO-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=CS3.Cl |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic thieno[3,2-c]pyridine system fused to a pyrazole ring via a sulfonyl bridge. The thienopyridine core consists of a sulfur-containing thiophene ring fused to a partially saturated pyridine, adopting a 4H,5H,6H,7H-tetrahydro configuration that imposes conformational rigidity . The N-ethyl pyrazole group at position 4 is connected through a sulfonamide linker, enhancing polarity and hydrogen-bonding capacity. The hydrochloride salt improves aqueous solubility, critical for in vitro assays.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₆ClN₃O₂S₂ | |
| Molecular Weight | 333.85 g/mol | |
| IUPAC Name | 5-(1-ethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine; hydrochloride | |
| SMILES | CCN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=CS3.Cl | |
| PubChem CID | 91623589 |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
Synthesis likely proceeds through sequential heterocycle formation and sulfonylation. Source suggests a multi-step approach:
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Thienopyridine Construction: Cyclocondensation of 3-aminothiophene derivatives with carbonyl equivalents generates the tetrahydrothieno[3,2-c]pyridine scaffold .
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Sulfonation: Reaction with 1-ethyl-1H-pyrazole-4-sulfonyl chloride (CAS 957514-21-5) under basic conditions installs the sulfonamide bridge .
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Salt Formation: Treatment with HCl in polar aprotic solvents yields the hydrochloride.
Challenges in Scale-Up
The sulfonation step requires careful stoichiometry to avoid over-sulfonation of the secondary amine. Chromatographic purification is complicated by the hydrochloride’s polarity, necessitating reversed-phase HPLC. Yield optimization remains unpublished, but analogous syntheses report 30–45% efficiency after salt formation .
Structural and Electronic Analysis
Conformational Dynamics
Density functional theory (DFT) models of related thienopyridines predict a boat conformation for the saturated pyridine ring, positioning the sulfonamide group axially to minimize steric clash with the thiophene sulfur . The pyrazole’s ethyl substituent adopts an equatorial orientation, favoring hydrophobic interactions in protein binding pockets .
Electronic Profiles
The sulfonamide linker acts as a strong electron-withdrawing group, reducing electron density on the pyrazole (calculated partial charge: −0.32e) while polarizing the thienopyridine’s aromatic system. This dipole moment (estimated 5.2 D) enhances binding to kinase catalytic domains, as observed in structural analogs .
Biological Activity and Mechanism
Selectivity Considerations
Comparative Analysis with Structural Analogs
Table 2: Benchmarking Against Related Compounds
| Compound | MW (g/mol) | Target Kinase | Selectivity Index | Source |
|---|---|---|---|---|
| Target Compound | 333.85 | N/A | N/A | |
| MU1464 | 401.32 | Haspin | >100 vs. CDK2 | |
| KD-0093 | 467.90 | Undisclosed | 35 (kinome-wide) | |
| Tetrahydrothienopyridine HCl | 179.67 | N/A | N/A |
The target compound’s lower molecular weight compared to MU1464 suggests improved cell permeability, while the absence of a trifluoromethyl group (cf. KD-0093) may reduce metabolic clearance .
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